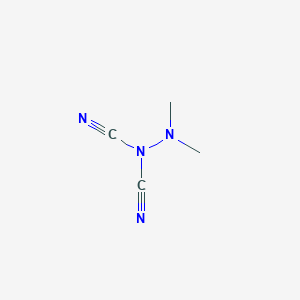
Dimethylhydrazine-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylhydrazine-1,1-dicarbonitrile is a chemical compound known for its high reactivity and toxicity. It is a derivative of dimethylhydrazine, which is widely used as a rocket propellant. The compound has significant applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
The synthesis of dimethylhydrazine-1,1-dicarbonitrile typically involves the reaction of dimethylhydrazine with dicyanogen or other cyanide-containing compounds under controlled conditions. Industrial production methods often utilize continuous flow reactors to ensure safety and efficiency. The reaction conditions usually require low temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Dimethylhydrazine-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrosodimethylamine and other nitrogen oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted hydrazine compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. .
Scientific Research Applications
Dimethylhydrazine-1,1-dicarbonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a precursor for various organic reactions.
Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into DNA damage and repair mechanisms.
Medicine: Research into its toxicological effects helps in understanding the risks associated with exposure and developing safety guidelines.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethylhydrazine-1,1-dicarbonitrile involves the generation of reactive oxygen species (ROS) and other free radicals. These reactive species can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound’s toxicity is primarily due to its ability to generate hydrogen peroxide, which leads to oxidative stress and cellular damage .
Comparison with Similar Compounds
Dimethylhydrazine-1,1-dicarbonitrile is unique compared to other hydrazine derivatives due to its high reactivity and specific applications. Similar compounds include:
Symmetrical dimethylhydrazine: Used as a rocket propellant but has different reactivity and toxicity profiles.
Hydrazine: A simpler compound with broader applications but less specific reactivity.
Methylhydrazine: Another derivative with distinct chemical properties and uses
This compound stands out due to its specific reactivity patterns and applications in specialized fields.
Properties
CAS No. |
61519-31-1 |
|---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
cyano(dimethylamino)cyanamide |
InChI |
InChI=1S/C4H6N4/c1-7(2)8(3-5)4-6/h1-2H3 |
InChI Key |
IVEBHXPZMIZDKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















